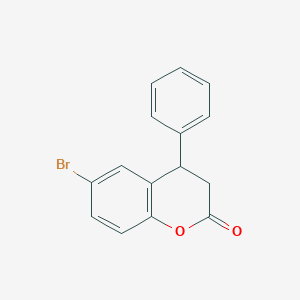

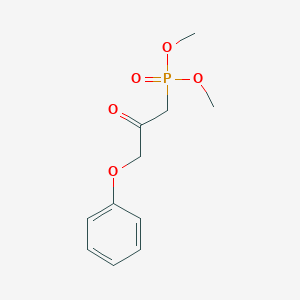

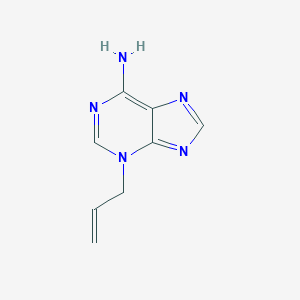

(-)-2,3-O-异丙基-1,1,4,4-四(2-萘基)-L-赤藓糖醇

描述

The compound is a derivative of L-threitol, a type of sugar alcohol, modified with isopropylidene and naphthyl groups to alter its physical and chemical properties for specific applications, such as in materials science or as an intermediate in synthetic organic chemistry.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simple precursors such as L-tartaric acid. For example, 4-O-Benzyl-23-O-isopropylidene-L-threose, a related compound, demonstrates the use of L-tartaric acid as a starting material for producing monosaccharide derivatives through stereoselective addition reactions (Mukaiyama et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is often determined by X-ray diffraction. For instance, studies on similar naphthalene derivatives have elucidated the crystal and molecular structures, highlighting the impact of peri-substitution on the naphthalene ring (Nagawa et al., 1988).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be diverse, involving reactions like photoinduced electrocyclization and dehydrogenation to produce new π-conjugated systems, indicating potential applications in organic electronics due to their stability and charge transport properties (Yamamoto et al., 2013).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the material's applications. For example, the synthesis and basic properties of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene show its high stability and efficient charge-carrier transport properties due to a columnar crystalline structure (Yamamoto et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, stability under various conditions, and potential for further functionalization, are key for utilizing these compounds in synthetic pathways. Investigations into the reactions of similar compounds with diazomethane and sulfur ylides, for instance, provide insights into their versatility in forming epoxides and other derivatives (Hagen et al., 1979).

科学研究应用

环戊二烯基衍生物的合成:它可用于合成环戊二烯基衍生物,后者在 Diels-Alder 环缩合反应中发挥作用 (Garcia,1990)。

线性聚氨酯的生产:缩醛化赤藓糖醇(本化合物所属的类别)可以合成分子量显着且玻璃化转变温度 (Tg) 高于未取代类似物的线性聚氨酯 (Marín & Muñoz-Guerra,2008)。

化学合成中的拆分剂:一种相关的化合物,异丙基甘油 3-羧基-2-萘甲酸,已有效拆分 1-苯基乙胺,表明有可能拆分其他 1-芳基烷基胺 (Pallavicini 等人,2001)。

立体选择性合成应用:该化合物的 E 异构体可用于 5-O-氨基甲酰基的立体选择性合成 (Ghosh & Wang,1999)。

酒石酸合成产物:1,4-二-O-苄基-L-赤藓糖醇是酒石酸合成的产物,在科学研究中具有应用,表明类似化合物具有更广泛的用途 (Mash 等人,2003)。

化学中的构象研究:该化合物的结构有助于理解类似分子的构象方面,正如在 D-葡萄糖苷的研究中所证明的 (Beale、Stephenson 和 Stevens,1971)。

与硫代依利德的化学反应:它与硫代依利德的反应产生差向异构的环氧化合物和甲基酮,表明它在有机合成中的用途 (Hagen、Anthonsen 和 Kilaas,1979)。

对映体纯度测定方法:该化合物用于评估相关化合物对映体纯度的测定方法中 (Mohacsi 和 Leimgruber,2003)。

手性醇盐的溶液结构:它有助于理解手性 Ti4+ 醇盐的溶液结构,这在材料科学和配位化学中至关重要 (Potvin 等人,1989)。

生物合成底物:1-脱氧-D-木酮糖等化合物是合成必需维生素和异戊二烯类化合物的底物,表明类似化合物具有生化意义 (Blagg & Poulter,1999)。

未来方向

属性

IUPAC Name |

[(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWADMRIAKWGVBF-NDOUMJCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DINOL primarily acts as a chiral ligand in metal-catalyzed reactions, specifically with titanium complexes. [, ] Its bulky, sterically demanding structure creates a chiral environment around the metal center, influencing the approach and binding of reactants. This leads to preferential formation of one enantiomer over the other, achieving enantioselectivity in the desired product. [, ]

ANone: The provided research articles focus primarily on the use of DINOL in specific chemical reactions. Information regarding its broader material compatibility and stability under various conditions is not discussed.

A: DINOL itself is not a catalyst. It functions as a chiral ligand, modifying the reactivity and selectivity of metal catalysts, specifically titanium complexes. [, ] In the enantioselective addition of diethylzinc to aldehydes, DINOL, in conjunction with titanium tetraisopropoxide, creates a chiral catalyst system. [, ] This system exhibits high enantioselectivity, favoring the formation of one specific enantiomer of the chiral alcohol product. [, ]

ANone: The provided abstracts do not mention any computational studies, such as simulations, calculations, or QSAR models, specifically related to DINOL.

ANone: The provided abstracts don't discuss stability or formulation strategies specifically for DINOL.

ANone: The provided research articles primarily focus on the synthetic applications of DINOL and do not contain information about SHE regulations or risk management.

ANone: As DINOL is a chiral auxiliary and not a drug, information regarding PK/PD, efficacy, toxicity, drug delivery, biomarkers, analytical methods specific to biological systems, environmental impact, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, and research infrastructure related to its use in biological systems is not discussed in the provided research articles.

ANone: The provided research articles do not delve into the historical context or milestones associated with DINOL's discovery or development.

A: DINOL's primary application lies in the field of synthetic organic chemistry, particularly in asymmetric synthesis. [, ] Its use in developing enantioselective reactions has significant implications for pharmaceutical research and drug discovery. [, ] This highlights the synergy between synthetic chemistry and medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

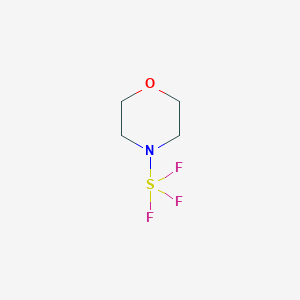

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

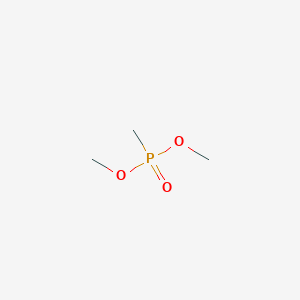

![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)

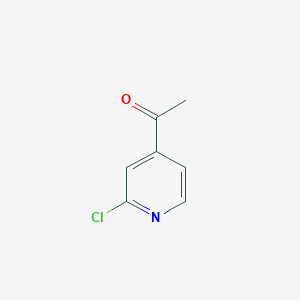

![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)